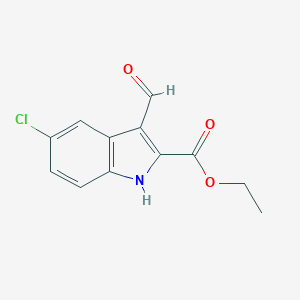

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJQTSYYPLBOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402973 | |

| Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43142-76-3 | |

| Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate can be synthesized through several methods. One common method involves the formylation of ethyl indole-2-carboxylate using phosphorus oxychloride in dimethylformamide . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Ethyl 5-chloro-3-carboxy-1H-indole-2-carboxylate.

Reduction: Ethyl 5-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals:

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its derivatives have shown potential as anticancer agents, especially in inhibiting key pathways such as the epidermal growth factor receptor (EGFR) and BRAF V600E mutations .

Case Study:

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, with some compounds achieving GI50 values as low as 29 nM . This suggests a promising avenue for developing new therapeutic agents.

Biological Research

Investigation of Biological Activity:

The compound is utilized to explore the biological activities of indole derivatives. Studies indicate that it can influence a range of biological processes, including antiviral, anti-inflammatory, and antimicrobial effects .

Data Table: Biological Activities of Indole Derivatives

| Activity Type | Example Compounds | IC50 Values (µM) |

|---|---|---|

| Anticancer | Compound 3e | 0.96 |

| Antiviral | Compound 6a | 1.12 |

| Antimicrobial | Compound 4b | 0.78 |

Material Science

Development of Novel Materials:

In material science, this compound is explored for creating advanced materials such as organic light-emitting diodes (OLEDs). Its unique chemical structure allows for modifications that can enhance electronic properties, making it suitable for applications in the electronics industry .

Agricultural Chemistry

Agrochemical Development:

This compound can also be investigated for its potential in developing agrochemicals aimed at improving crop resistance to pests and diseases. The research focuses on synthesizing derivatives that can enhance plant health while minimizing environmental impact .

Analytical Chemistry

Detection and Quantification:

this compound is employed in analytical methods for detecting and quantifying indole derivatives in various samples. This application is crucial for quality control in both research and industrial settings .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Physicochemical and Spectral Comparisons

- Melting Points : Derivatives with bulkier substituents (e.g., propionyl, p-tolyl) generally exhibit lower melting points than the formyl parent due to reduced crystallinity .

- NMR Signatures :

- The formyl proton in this compound resonates at δ ~10 ppm (unreported in evidence but typical for aldehydes). Propionyl derivatives show characteristic methyl triplet signals at δ ~1.0–1.5 ppm .

- Chloro substituents deshield adjacent protons, as seen in the parent compound’s aromatic protons at δ 7.91 (s, 1H) and δ 7.43 (d, J = 8.9 Hz, 1H) .

Biological Activity

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its biological activity based on recent studies, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique indole structure with a chloro substituent at the 5-position and a formyl group at the 3-position. The molecular formula is , with a molecular weight of approximately 233.65 g/mol. It typically appears as a pale yellow powder, soluble in organic solvents like ethanol and chloroform.

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets, influencing multiple signaling pathways. These compounds can inhibit key enzymes involved in cancer progression and neurodegenerative diseases, particularly those related to the epidermal growth factor receptor (EGFR) and BRAF pathways .

Biochemical Pathways

The compound is associated with several biochemical activities:

- Anticancer Activity : It has demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), pancreatic (Panc-1), and epithelial (A-549) cancer cells .

- Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens .

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

Antiproliferative Activity

A series of experiments evaluated the compound's antiproliferative effects using cell viability assays. The results indicated that:

- GI50 Values : The GI50 values ranged from 29 nM to 78 nM across different cell lines, with some derivatives outperforming standard treatments like erlotinib .

| Compound | GI50 (nM) | Target Cell Line |

|---|---|---|

| This compound | 29 - 78 | Various |

| Erlotinib | 33 | MCF-7 |

EGFR Inhibition

The compound was also assessed for its ability to inhibit EGFR:

- IC50 Values : The IC50 values for inhibition ranged from 68 nM to 89 nM, indicating effective targeting of this receptor in cancer cells .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 68 - 89 | EGFR |

| Erlotinib | 80 | EGFR |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Anticancer Properties : A study conducted on pancreatic cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The findings suggested that it could serve as a promising candidate for further development in cancer therapy .

- Neuroprotective Effects : In models of neurodegenerative diseases, this compound exhibited protective effects against neuronal damage induced by oxidative stress, highlighting its potential in treating conditions like Alzheimer's disease.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate?

Methodological Answer: The compound is typically synthesized via a two-step strategy:

Core Indole Formation : Start with 5-chloroindole derivatives. For example, ethyl 5-chloro-1H-indole-2-carboxylate can be protected at the NH position using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) as a base to prevent unwanted side reactions during functionalization .

Formylation : Introduce the formyl group at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) or via condensation with 4-thioxo-2-thiazolidinone in acetic acid under reflux .

Q. Key Considerations :

- Solvent systems (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for click chemistry) can influence reaction efficiency .

- Purification often involves column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for the formyl proton (~9.8–10.2 ppm), ethyl ester (–OCH₂CH₃ at ~1.3–1.5 ppm and –OCH₂ at ~4.3–4.5 ppm), and aromatic protons (6.8–8.2 ppm) confirm substitution patterns .

- ¹³C NMR : Carbonyl groups (ester: ~165–170 ppm; formyl: ~190 ppm) and indole carbons (~110–150 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₂H₁₀ClNO₃: 252.0423) ensures molecular formula accuracy .

- Melting Point : Consistency with literature values (e.g., 182–184°C for related derivatives) indicates purity .

Q. What are the primary research applications of this compound in drug discovery?

Methodological Answer:

- Anti-HIV Agents : Used as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Modifications at the formyl and ester groups enhance binding affinity to viral enzymes .

- Antimicrobial/Anticancer Agents : The indole core is functionalized with triazole or maleimide moieties to target bacterial enzymes or cancer cell pathways .

- Photoactivatable Probes : Coupled with benzophenone derivatives for studying protein-ligand interactions via UV crosslinking .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., acetic acid, DMF) .

- Waste Disposal : Segregate halogenated organic waste for incineration or professional disposal .

Advanced Research Questions

Q. How can reaction yields be optimized during formylation at the 3-position?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance electrophilic substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature Control : Reflux in acetic acid (110–120°C) for 3–5 hours balances reaction rate and byproduct formation .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between batches?

Methodological Answer:

- Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆; DMSO may deshield protons due to hydrogen bonding .

- Dynamic NMR : Assess rotational barriers (e.g., ester group conformation) causing peak splitting at variable temperatures .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, as done for related indole carboxylates .

Q. How to design environmental impact studies for this compound?

Methodological Answer:

- Fate Analysis :

- Ecotoxicology :

Q. What mechanistic insights support its anti-HIV activity?

Methodological Answer:

- Molecular Docking : The formyl and ester groups form hydrogen bonds with NNRTI-binding pocket residues (e.g., Lys101, Tyr181 in HIV-1 RT) .

- Resistance Profiling : Test against mutant strains (e.g., K103N, Y188L) to evaluate efficacy loss due to steric clashes .

Q. What advanced derivatization strategies are feasible for this compound?

Methodological Answer:

- Click Chemistry : Azide-alkyne cycloaddition (e.g., with propargylamine) to introduce triazole rings for enhanced solubility .

- Schiff Base Formation : Condense the formyl group with hydrazines to generate hydrazone-linked probes for metal sensing .

- Enzyme-Mediated Modifications : Use lipases or esterases for selective hydrolysis of the ethyl ester .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.